



Application Notes and Protocols for Nanopore Sequencing of m1Ψ-Modified RNA

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Compound of Interest		
Compound Name:	N1-Methyl ara-uridine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of N1-methylpseudouridine (m1 Ψ) modifications in RNA using Oxford Nanopore Technologies (ONT) direct RNA sequencing. This technology is particularly relevant for the analysis of synthetic mRNA therapeutics, including vaccines, where m1 Ψ is incorporated to reduce immunogenicity and enhance protein expression.[1][2][3]

Introduction to m1Ψ and Nanopore Direct RNA Sequencing

N1-methylpseudouridine (m1 Ψ) is a modified nucleoside, an isomer of uridine, that has garnered significant attention for its role in the development of mRNA-based therapeutics.[1] Its incorporation into synthetic mRNA, such as the COVID-19 vaccines, has been shown to decrease the innate immune response and increase translation efficiency.[1][3]

Direct RNA sequencing using the Oxford Nanopore platform offers a powerful method for the direct detection of RNA modifications without the need for reverse transcription or amplification. [4][5] As an RNA molecule passes through a protein nanopore, it causes characteristic disruptions in an ionic current. These disruptions are sensitive to the presence of modified bases like m1Ψ, allowing for their identification and quantification. [4][6] The resulting sequencing data provides information on the modification status of individual RNA molecules at single-nucleotide resolution. [7][8][9]



Key Applications

- Quality control of synthetic mRNA therapeutics: Verify the incorporation and stoichiometry of m1Ψ in manufactured mRNA drug products.
- Research and development of novel RNA drugs: Investigate the effects of m1Ψ on RNA structure, stability, and function.[10][11][12]
- Epitranscriptomics research: Study the presence and potential function of m1Ψ in endogenous RNA molecules.

Data Presentation: Quantitative Analysis of m1Ψ Detection

The accuracy of detecting $m1\Psi$ using Nanopore sequencing is influenced by the sequence context (the "k-mer"). The modification can induce specific basecalling "errors" or signatures in the raw signal data that are used for its identification.

Table 1: Basecalling Error Signatures for Uridine, Pseudouridine (Ψ), and N1-methylpseudouridine ($m1\Psi$)

Nucleotide	Predominant Basecall	Common Miscalls	Key Distinguishing Features from Uridine
Uridine (U)	U	Low error rate	Baseline for comparison.
Pseudouridine (Ψ)	U	С	Increased mismatch and deletion rates compared to U.[13]
N1- methylpseudouridine (m1Ψ)	U	С	Similar error profile to Ψ, making them difficult to distinguish from each other but distinct from U.[1][6] [13][14][15]



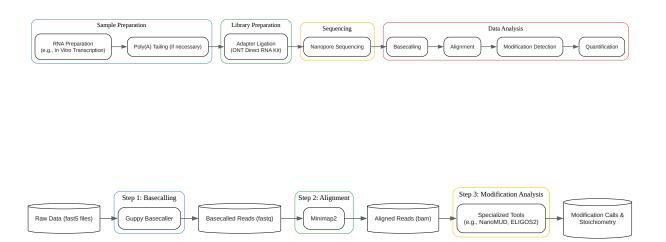
Table 2: Performance of Computational Tools for m1Ψ Detection

Tool	Principle	Reported Performance Metric	Reference
ELIGOS2	Compares feature distributions (mean and variance of signal, and dwell time) between a sample and an unmodified control.	Not specified for m1Ѱ, but used for quantification.	[13]
Nanopore-Psu	Utilizes mismatch, deletion, and insertion frequencies to identify modified sites.	Not specified for m1Ψ, but used for quantification.	[13]
NanoMUD	A deep learning framework (bidirectional LSTM neural network) trained on electrical signal features.	Molecule-level prediction AUC: 0.87 - 0.99 for m1Ψ models.	[16]
Tombo	Compares raw signal levels of a modified sample to a canonical reference.	Can visualize signal- level differences.	[13]

Experimental Workflow for m1Ψ Nanopore Sequencing

The overall workflow for sequencing $m1\Psi$ -modified RNA involves sample preparation, library construction, Nanopore sequencing, and data analysis.





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